N-(cyclopropylmethyl)cyclobutanamine

Description

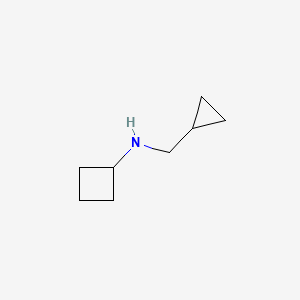

N-(Cyclopropylmethyl)cyclobutanamine is a secondary amine featuring a cyclobutane backbone substituted with a cyclopropylmethyl group at the nitrogen atom. The compound is structurally characterized by the small, strained cyclobutane ring and the cyclopropane moiety in its substituent.

Properties

IUPAC Name |

N-(cyclopropylmethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-8(3-1)9-6-7-4-5-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQMVGFLONYGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(Bromomethyl)cyclopropane Synthesis

A critical intermediate is (bromomethyl)cyclopropane, which can be prepared by bromination of cyclopropylmethanol using triarylphosphite and bromine in highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane. The process involves:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| a) | Solubilize triarylphosphite (triphenylphosphite) in DMF or DMSO | Ensures high solubility and reactivity |

| b) | Add bromine at <15°C | Controls exothermic reaction |

| c) | Lower temperature to <0°C after reaction | Minimizes side reactions and ring opening |

| d) | Add cyclopropylmethanol at <0°C | Forms (bromomethyl)cyclopropane |

| e) | Isolate product | High purity (bromomethyl)cyclopropane obtained |

This method improves productivity by reducing organic waste and controlling the temperature to avoid ring strain-induced side reactions.

Cyclobutylamine Preparation

Cyclobutylamine or its derivatives (e.g., N-methylcyclobutanamine hydrochloride) can be synthesized or sourced commercially. These amines serve as nucleophiles for subsequent alkylation.

N-Alkylation to Form this compound

The core step involves the nucleophilic substitution reaction where cyclobutylamine attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing bromide and forming the this compound:

| Reaction Parameter | Typical Conditions | Comments |

|---|---|---|

| Nucleophile | Cyclobutylamine or derivatives | Free base or hydrochloride salt with base |

| Electrophile | (Bromomethyl)cyclopropane | Prepared as above |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, MeCN) | Enhances nucleophilicity and solubility |

| Temperature | 0°C to room temperature | Controlled to avoid side reactions |

| Base | Triethylamine or similar | Neutralizes HBr formed, drives reaction forward |

| Reaction time | Several hours to overnight | Optimized for yield |

This step can be optimized by varying solvent, temperature, and base to maximize yield and purity.

Alternative Synthetic Routes and Related Methods

While direct literature on this compound synthesis is limited, related amines with cyclopropyl and cyclobutyl groups have been synthesized via:

- Curtius rearrangement and azide intermediates for cyclopropylamine derivatives.

- Reductive amination of aldehydes derived from cyclobutyl precursors with cyclopropylmethyl amines or vice versa.

- Use of carbamate intermediates followed by acid hydrolysis to liberate the amine.

These methods provide alternative routes that could be adapted for the target compound depending on available starting materials and scale.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Synthesis of (bromomethyl)cyclopropane | Bromination with triarylphosphite and Br2 | Cyclopropylmethanol, triphenylphosphite, DMF, <0°C | High purity, controlled ring strain |

| Preparation of cyclobutylamine | Commercial or synthetic routes | Various (e.g., reduction of cyclobutanone oxime) | Available as hydrochloride salt |

| N-alkylation | Nucleophilic substitution | Cyclobutylamine + (bromomethyl)cyclopropane, base, polar aprotic solvent | Optimized for yield, mild conditions |

| Alternative routes | Curtius rearrangement, reductive amination | Azides, carbamates, aldehydes, reducing agents | Useful for analog synthesis |

Research Findings and Optimization Notes

- The use of triarylphosphite instead of triphenylphosphine in bromination enhances solubility and reaction control, leading to better yields and less byproduct formation.

- Maintaining low temperatures (<0°C) during bromination and alkylation steps is critical to prevent ring-opening of strained cyclopropyl and cyclobutyl rings.

- Polar aprotic solvents such as DMF and DMSO are preferred for their ability to dissolve reagents and stabilize transition states in nucleophilic substitution.

- The reaction scale can be adjusted from laboratory to industrial by controlling heat exchange and dilution to minimize exothermic side reactions.

- This compound is an important intermediate in medicinal chemistry, notably in opioid antagonist synthesis, underscoring the importance of high-purity preparation methods.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.

Scientific Research Applications

Organic Synthesis

N-(cyclopropylmethyl)cyclobutanamine serves as a valuable building block in organic chemistry. It is utilized for synthesizing complex molecules due to its unique reactivity and steric properties. Its derivatives are involved in the synthesis of various chemical intermediates and specialty chemicals, which are crucial for industrial applications.

Drug Development

A significant application of this compound is in the synthesis of opioid antagonists such as naloxone and naltrexone. The compound acts as an intermediate in the preparation of noroxymorphone, which is pivotal for these drugs. Recent advancements have improved the scalability of these processes, enhancing yields significantly.

Moreover, its role in the functionalization of cyclopropyl C–H bonds via transition-metal catalysis has opened new avenues for creating biologically active compounds.

Research indicates that aminated derivatives of cyclopropylmethyl compounds exhibit promising anti-cancer properties. For instance, aminated (cyclopropylmethyl)phosphonates have shown effectiveness against pancreatic cancer cells at low micromolar concentrations . The incorporation of specific amine groups into the cyclopropyl framework has been linked to enhanced biological activity.

Case Study 1: Synthesis of Opioid Antagonists

In a recent study, researchers developed a method for synthesizing naloxone using this compound as an intermediate. The process involved anodic oxidative intramolecular cyclization followed by hydrolysis, demonstrating significant improvements over traditional methods.

Case Study 2: Anti-Cancer Activity

A series of aminated (cyclopropylmethyl)phosphonates were synthesized and tested for anti-pancreatic cancer activity. One derivative exhibited an IC50 value of approximately 45 µM against pancreatic cancer cells, indicating strong potential for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclobutanamine involves its interaction with molecular targets through its amine group. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the context of its application, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(cyclopropylmethyl)cyclobutanamine with other N-substituted cyclobutanamine derivatives and related amines, focusing on molecular properties, spectroscopic data, and synthetic yields.

Table 1: Molecular Properties of Selected Cyclobutanamine Derivatives

*Inferred data due to lack of direct experimental evidence.

†Calculated based on cyclobutanamine (C₄H₉N) and cyclopropylmethyl (C₄H₇) substituent.

Key Observations:

Substituent Complexity and Molecular Weight :

- The cyclopropylmethyl group in the target compound increases its molecular weight compared to simpler derivatives like N-methylcyclobutanamine (85.15 g/mol vs. 111.19 g/mol). However, it remains lighter than aryl-substituted analogs such as N-[(3-fluorophenyl)methyl]cyclobutanamine (179.24 g/mol) due to the absence of aromatic or heteroatom-containing groups .

- Compounds with bulkier substituents (e.g., 9q, 9r) exhibit higher molecular weights (205–224 g/mol), reflecting the impact of aromatic and oxygen-containing groups on mass .

Spectroscopic Data :

- While NMR and HRMS data for this compound are unavailable, analogs in provide reference points. For example:

- N-Morpholinomethylbenzylcyclobutanamine (9q): ¹H NMR peaks at δ 1.50–2.10 (cyclobutane protons) and δ 3.60–4.20 (morpholine and benzyl protons); HRMS m/z 261.1961 .

- N-Benzodioxolylmethylcyclobutanamine (9r) : ¹H NMR signals for the benzodioxole group at δ 5.90–6.80; HRMS m/z 206.1181 .

- The target compound’s cyclopropylmethyl group would likely show distinct ¹H NMR signals for cyclopropane protons (δ ~0.50–1.50) and cyclobutane protons (δ ~1.50–2.50).

Synthetic Challenges :

- Compounds in were synthesized with moderate yields (33–38%), suggesting that steric hindrance or reactivity of the cyclobutane ring may complicate synthesis . The discontinuation of this compound () could reflect similar issues, such as low yield or purification difficulties.

Table 2: Comparison of Amines with Cyclopropane or Cyclobutane Moieties

†Calculated value.

Key Observations:

- Functional Group Diversity : The methoxyethyl group in introduces polarity, while cyclohexylpropan-2-yl () adds hydrophobicity, highlighting how substituents tailor physicochemical properties .

Biological Activity

N-(cyclopropylmethyl)cyclobutanamine is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and detailed research results.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a cyclopropylmethyl group, which imparts unique steric and electronic properties. The structural formula can be represented as follows:

This molecular configuration allows for potential interactions with various biological targets.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Cyclopropyl derivatives have shown promising results against various pathogens. For example, cyclopropylamine has been identified as an inhibitor of certain enzymes involved in microbial metabolism .

- Cytotoxicity : Studies on related compounds suggest that cyclobutane derivatives may exhibit cytotoxic effects at specific concentrations. For instance, cytotoxicity assays have demonstrated that certain cyclobutane analogs can affect cell viability in cancer cell lines .

- Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound analogs against Staphylococcus aureus. The results indicated that certain modifications to the cyclobutane structure enhanced antibacterial activity. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, suggesting a novel mechanism of action.

| Compound | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 8 | Inhibition of cell wall synthesis |

| Control Antibiotic | 32 | Disruption of protein synthesis |

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and A549). The compound exhibited selective cytotoxicity at concentrations above 10 µM, with IC50 values indicating significant effectiveness.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 3.5 |

| A549 | 12 | 4.0 |

The biological activity of this compound is hypothesized to involve interactions with specific protein targets. Cyclopropylamines have been shown to interact with cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, the compound may exert effects through modulation of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition .

Q & A

Q. What synthetic routes are reported for N-(cyclopropylmethyl)cyclobutanamine derivatives, and how are yields optimized?

Methodological Answer:

- Stepwise Functionalization : A common approach involves coupling cyclopropylmethylamine with chloropyrazine derivatives under basic conditions (e.g., NaOH/Et₃N), achieving intermediates like 1-(3-chloropyrazin-2-yl)-N-(cyclopropylmethyl)ethanamine. Yields vary (31–95%) depending on reaction conditions .

- Yield Optimization : Lower yields (e.g., 31%) in final steps often arise from steric hindrance. Strategies include using polar aprotic solvents (e.g., DMF) and slow addition of reagents to minimize side reactions. TLC monitoring and column chromatography are critical for purification .

Q. How is structural confirmation performed for this compound analogs?

Methodological Answer:

- 1H-NMR Spectroscopy : Key signals include cyclopropylmethyl protons (δ 0.5–1.2 ppm) and cyclobutanamine methylene groups (δ 1.4–1.7 ppm). For example, in Example 3 (), the cyclopropane ring protons appear at δ 1.42–1.27 ppm .

- LCMS Validation : Confirm molecular ion peaks (e.g., m/z 517.1 for a trifluoromethylbenzamide derivative) and rule out impurities via high-resolution MS .

Q. What safety protocols are recommended for handling cyclopropylmethylamine derivatives?

Methodological Answer:

- Containment : Use fume hoods and sealed reactors to prevent inhalation/contact. Nitrosamine derivatives (e.g., N-Bis(2-hydroxypropyl)nitrosamine) require double-gloving due to carcinogenic risks .

- Spill Management : Absorb leaks with diatomite; decontaminate surfaces with ethanol. Dispose via hazardous waste channels compliant with Section 13 of OSHA guidelines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for cyclopropane-containing amines?

Methodological Answer:

- Variable Temperature NMR : Cyclopropane ring strain causes dynamic effects. Conduct experiments at −40°C to "freeze" conformers and clarify splitting (e.g., distinguishing diastereotopic protons) .

- DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-31G*) to assign ambiguous peaks .

Q. What strategies improve bioactivity in this compound-based analogs?

Methodological Answer:

- Fluorine Substitution : Introducing trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)benzamide) enhances lipophilicity and target binding. A derivative in showed 100% insecticidal activity at 1 mg/L via meta-diamide interactions .

- Heterocyclic Fusion : Attach oxadiazole or pyrazine rings to the cyclobutanamine core. Example 3 () uses a 1,2,4-oxadiazole moiety to improve metabolic stability .

Q. How do solvent polarity and temperature affect the stability of cyclopropylmethylamine intermediates?

Methodological Answer:

- Accelerated Stability Testing : Store intermediates in anhydrous THF at −20°C to prevent cyclopropane ring opening. Avoid protic solvents (e.g., MeOH), which accelerate degradation via acid-catalyzed mechanisms .

- Kinetic Studies : Monitor decomposition rates via HPLC under varying conditions. For example, N-(2,2-difluoroethyl)cyclobutanamine degrades 30% faster in aqueous vs. acetonitrile solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.